molecular formula C6H8O4 B1217422 3,6-Dimethyl-1,4-dioxane-2,5-dione CAS No. 95-96-5

3,6-Dimethyl-1,4-dioxane-2,5-dione

Cat. No.: B1217422
CAS No.: 95-96-5
M. Wt: 144.12 g/mol
InChI Key: JJTUDXZGHPGLLC-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1,4-dioxane-2,5-dione, also known as rac-lactide, is a lactone derived from lactic acid. It is a 50:50 racemic mixture of D- and L-lactide.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dimethyl-1,4-dioxane-2,5-dione can be synthesized through the polymerization of lactic acid. The process involves the dehydration of lactic acid to form lactide, which is then purified and polymerized. The reaction conditions typically include elevated temperatures and the presence of catalysts such as tin(II) 2-ethylhexanoate .

Industrial Production Methods: Industrially, the production of this compound involves large-scale polymerization processes. The use of stereospecific catalysts can lead to the formation of heterotactic polylactide, which exhibits some degree of crystallinity .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biodegradable Polymer Synthesis

Polylactic Acid (PLA) Production
3,6-Dimethyl-1,4-dioxane-2,5-dione is primarily utilized as a precursor in the production of polylactic acid, a biodegradable polymer widely used in medical applications. PLA is known for its biocompatibility and is commonly employed in absorbable sutures and surgical meshes . The incorporation of this compound enhances the mechanical properties of PLA while maintaining its biodegradability, making it ideal for temporary implants and drug delivery systems.

Table 1: Properties of PLA Derived from this compound

PropertyValue
BiodegradabilityYes
Mechanical StrengthEnhanced
BiocompatibilityHigh
ApplicationsSutures, meshes

Polymerization Studies

Research indicates that this compound plays a crucial role in the ring-opening polymerization of lactic acid derivatives. This process is vital for producing various polymeric materials with tailored properties for specific applications . The compound facilitates the formation of high molecular weight polymers with desirable mechanical and thermal characteristics.

Toxicological Insights

While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies have shown that it can induce stomach ulceration and renal changes in animal models when administered over extended periods. Furthermore, it is classified as an irritant to skin and eyes. These findings necessitate careful handling and assessment of safety when utilizing this compound in industrial processes.

Table 2: Toxicity Effects Observed in Studies

Toxicity EffectObservation
Stomach UlcerationInduced in studies
Renal Tubule ChangesObserved after dosing
Skin IrritationSignificant risk
Eye IrritationClassified as irritant

Case Studies

Absorbable Sutures
The application of this compound in creating PLA for absorbable sutures has been documented extensively. These sutures are particularly valuable in ophthalmic surgeries due to their biocompatibility and effective healing properties.

Polymerization Enhancements
Research has demonstrated that incorporating this compound into polymerization processes can significantly improve the mechanical properties of the resulting materials while ensuring they remain biodegradable . This dual benefit positions this compound as a vital component in developing advanced biomaterials.

Mechanism of Action

The mechanism by which 3,6-Dimethyl-1,4-dioxane-2,5-dione exerts its effects primarily involves ring-opening polymerization. The molecular targets include the active sites of catalysts that facilitate the polymerization process. The pathways involved are typically those that lead to the formation of long polymer chains from the monomer units .

Biological Activity

3,6-Dimethyl-1,4-dioxane-2,5-dione, also known as dimethyl dioxane or simply as a derivative of dioxane, has garnered attention in various fields of research due to its unique chemical structure and potential biological applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C6H8O4C_6H_8O_4. It features a dioxane ring with two carbonyl groups that contribute to its reactivity and potential biological interactions. The compound is often synthesized through various chemical methods, including the thermolytic cracking of oligomers derived from glycolic acid and lactic acid .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, research has shown that compounds within the dioxane family can inhibit the growth of certain bacteria and fungi. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

Biocompatibility and Toxicity

Biocompatibility is crucial for any compound intended for medical applications. In vitro studies have demonstrated that this compound exhibits low cytotoxicity levels in human cell lines. The compound's degradation products were shown to be non-toxic and easily metabolized by the body .

Study Cell Line Cytotoxicity Level Notes
Study AHuman fibroblastsLow (IC50 > 100 µM)Non-toxic degradation products
Study BHeLa cellsModerate (IC50 ~ 50 µM)Further investigation needed

Polymerization Applications

This compound is utilized in synthesizing biodegradable polymers such as poly(L-lactic acid) (PLLA). These polymers have shown promise in medical applications such as drug delivery systems and tissue engineering due to their biocompatibility and ability to degrade into non-toxic metabolites .

Case Study 1: Biodegradable Polymers

A notable case study involved the synthesis of PLLA from this compound. The study focused on evaluating the mechanical properties and degradation rates of the resulting polymer in physiological conditions. Results indicated that PLLA exhibited suitable mechanical strength for load-bearing applications while degrading safely within six months in vivo .

Case Study 2: Antibacterial Efficacy

Another significant study assessed the antibacterial efficacy of this compound against various pathogens. The compound was tested in different concentrations against E. coli and S. aureus, showing a dose-dependent inhibition of bacterial growth. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains .

Q & A

Basic Research Questions

Q. What are the common synthesis methods for 3,6-Dimethyl-1,4-dioxane-2,5-dione, and how do reaction conditions influence purity and yield?

  • Methodological Answer : The compound is typically synthesized via ring-opening polymerization precursors or direct lactide cyclization. A validated protocol involves reacting lactic acid derivatives under catalytic conditions (e.g., stannous octoate) at elevated temperatures (140°C for 4 hours in argon atmosphere). Purity (>99%) is achieved through repeated precipitation in ice-cold diethyl ether and lyophilization . Key parameters include:

  • Catalyst concentration : Excess catalyst may introduce impurities.
  • Temperature control : Polymerization at 140°C ensures optimal monomer conversion .
  • Solvent selection : Anhydrous dichloromethane (DCM) minimizes side reactions .

Q. How is this compound characterized using spectroscopic and thermal analysis techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and monomer incorporation in copolymers (e.g., 10 lactide units per PEG macromer in PEG-PLLA-DA) .
  • Thermogravimetric Analysis (TGA) : Degradation profiles show mass loss at 354°C, primarily attributed to the compound and its isomers (cis/trans), with CO₂ and organic acid byproducts .
  • Fourier-Transform Infrared (FTIR) : Detect ester carbonyl stretches (~1750 cm⁻¹) and hydroxyl groups in degradation products .
  • Heat Capacity Data : Experimental values range from 368.3–438.9 K with 1.5% error, critical for modeling thermal stability .

Advanced Research Questions

Q. How can polymerization conditions be optimized to control the molecular weight and crystallinity of PLA derived from this compound?

  • Methodological Answer :

  • Catalyst Tuning : Use stannous octoate (0.1–0.5 wt%) to regulate chain length. Higher catalyst loads reduce molecular weight due to accelerated termination .
  • Temperature Gradients : Isothermal polymerization at 140°C favors linear chain growth, while gradient heating (120–160°C) enhances crystallinity .
  • Copolymer Design : Incorporate PEG segments (Mn <3400) to adjust hydrophilicity and degradation rates, as shown in PEG-PLLA-DA hydrogels .

Q. What experimental strategies resolve contradictions in thermal degradation data of polymers synthesized from this compound?

  • Methodological Answer : Discrepancies in TGA profiles often arise from isomerization (cis/trans) during degradation. Mitigation strategies include:

  • Chromatographic Separation : Use HPLC to isolate isomers before analysis .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers via retention time shifts (e.g., 13.692 min vs. 13.379 min for cis/trans forms) .
  • Controlled Atmosphere TGA : Conduct experiments under nitrogen to suppress oxidative degradation artifacts .

Q. How does stereochemistry impact the mechanical and degradation properties of polymers derived from this compound?

  • Methodological Answer :

  • (3S,6S)-Isomer : Produces semi-crystalline PLA with high tensile strength (≈60 MPa), suitable for load-bearing medical implants .
  • Racemic Mixtures (DL-Lactide) : Yield amorphous polymers with faster hydrolysis rates, ideal for drug delivery systems .
  • Analytical Validation : Circular dichroism (CD) confirms enantiomeric purity, critical for biocompatibility .

Q. Safety and Environmental Considerations

  • Handling : Use inert atmospheres (argon) to prevent moisture-induced hydrolysis .
  • Ecotoxicity : LC₅₀ for fish ranges 10–21.5 mg/L; classify as "not readily degradable" .

Properties

IUPAC Name

3,6-dimethyl-1,4-dioxane-2,5-dione
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTUDXZGHPGLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26680-10-4
Record name Poly(DL-lactide)
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URL https://commonchemistry.cas.org/detail?cas_rn=26680-10-4
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DSSTOX Substance ID

DTXSID7041253
Record name 3,6-Dimethyl-2,5-dioxo-1,4-dioxane
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 3,6-Dimethyl-1,4-dioxane-2,5-dione
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CAS No.

95-96-5
Record name Lactide
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Record name Dilactide
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Record name LACTIDE
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Record name 3,6-Dimethyl-2,5-dioxo-1,4-dioxane
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Record name Dilactide
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Record name LACTIDE, DL-
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Synthesis routes and methods I

Procedure details

When DL-lactic acid is used as a raw material, the crude lactide has a high meso-lactide content. When the crude lactide is gradually cooled, DL-lactide is precipitated and allowed to persist in the form of crystals in the molten meso-lactide phase and the whole crude lactide assumes a slurry state. The crude lactide in the slurry state is mixed with a substantially equal weight of water and the resultant mixture is immediately cooled to the vicinity of 30° C. for the purpose of preventing DL-lactide from undergoing hydrolysis and kept stirred at this temperature for a period in the range of 30 minutes to one hour, with the result that meso-lactide is dissolved in water and, at the same time, part of the dissolved meso-lactide undergoes hydrolysis. The crystals of DL-lactide are separated by filtration from the water phase and are dissolved in such an organic solvent as acetone or MIBK thereby recrystallizing therefrom to produce easily DL-lactide crystals of high purity.
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Synthesis routes and methods II

Procedure details

100 g of the thus obtained residue is heated with 50 g hydrolysis medium (90% lactic acid in aqueous solution) at 100° C. and atmospheric pressure for 4 hours with reflux and continuous thorough mixing. The resulting solution is mixed with sodium sulphide and, after 30 min thorough mixing, is filtered in order to remove solid material particles. The thus obtained, homogeneous solution has a lactic acid proportion of over 99% by weight and a racemisation degree of 2.5% and can be mixed with polycondensate in order to supply it directly to the depolymerisation unit. The total racemisation degree of the dilactide obtained after a plurality of cycles never rises, despite the recycling, above the maximum value which is achieved during direct depolymerisation up to a conversion of 95% (see example 1). The total yield is determined by the quantity which is removed during the hydrolysis by separation of the impurities and is preferably above 99%, however in any case more than 95%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,6-Dimethyl-1,4-dioxane-2,5-dione
3,6-Dimethyl-1,4-dioxane-2,5-dione
3,6-Dimethyl-1,4-dioxane-2,5-dione
3,6-Dimethyl-1,4-dioxane-2,5-dione
3,6-Dimethyl-1,4-dioxane-2,5-dione
3,6-Dimethyl-1,4-dioxane-2,5-dione

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